molecular formula C21H20N2O7 B11614241 Methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11614241
M. Wt: 412.4 g/mol
InChI Key: JNUCAFKMPUFGFZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-1’-(2-methoxy-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1’-(2-methoxy-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Indole Formation: The indole moiety is introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Spiro Compound Formation: The spiro linkage is formed by reacting the chromene and indole intermediates under controlled conditions, often involving a cyclization step.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1’-(2-methoxy-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, Methyl 2-amino-1’-(2-methoxy-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets suggests it could be useful in treating various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1’-(2-methoxy-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Methyl 2-amino-1’-(2-methoxy-2-oxoethyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20N2O7

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carboxylate

InChI

InChI=1S/C21H20N2O7/c1-28-15(25)10-23-12-7-4-3-6-11(12)21(20(23)27)16-13(24)8-5-9-14(16)30-18(22)17(21)19(26)29-2/h3-4,6-7H,5,8-10,22H2,1-2H3

InChI Key

JNUCAFKMPUFGFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C3(C1=O)C4=C(CCCC4=O)OC(=C3C(=O)OC)N

Origin of Product

United States

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